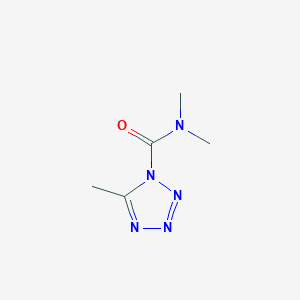
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is a chemical compound with the molecular formula C5H9N5O It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by ytterbium triflate (Yb(OTf)3) and proceeds under mild conditions . Another method involves the use of diazotizing reagents such as fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted reactions and heterogeneous catalysts like silica-supported sodium hydrogen sulfate can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or nitrobenzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its effectiveness as a ligand or catalyst .
Comparación Con Compuestos Similares
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar structural properties.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, offering different reactivity and applications.
1,2,4-triazole: Another nitrogen-rich heterocycle with comparable chemical behavior.
Uniqueness
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H9N5O |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
N,N,5-trimethyltetrazole-1-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-4-6-7-8-10(4)5(11)9(2)3/h1-3H3 |
Clave InChI |
IYKGNJYYLJAEFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=NN1C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















